molecular formula C16H11Cl3N2S B5120112 N-[4-(4-CHLOROPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]-N-(3,4-DICHLOROPHENYL)AMINE

N-[4-(4-CHLOROPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]-N-(3,4-DICHLOROPHENYL)AMINE

Cat. No.: B5120112
M. Wt: 369.7 g/mol
InChI Key: BDECEXVPRJTPLW-UHFFFAOYSA-N
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Description

N-[4-(4-CHLOROPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]-N-(3,4-DICHLOROPHENYL)AMINE is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-CHLOROPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]-N-(3,4-DICHLOROPHENYL)AMINE typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a halogenated phenyl derivative and a thiourea compound under acidic conditions.

    Substitution Reactions: The chlorophenyl and methyl groups are introduced through substitution reactions using appropriate chlorinated precursors and catalysts.

    Final Coupling: The final step involves coupling the thiazole derivative with a dichlorophenyl amine under controlled temperature and pressure conditions to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:

    Raw Material Preparation: Sourcing and purification of starting materials.

    Reaction Optimization: Scaling up the reaction conditions to ensure high yield and purity.

    Purification: Using techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-CHLOROPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]-N-(3,4-DICHLOROPHENYL)AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorophenyl and thiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated solvents, catalysts like palladium or platinum.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiazole derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

N-[4-(4-CHLOROPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]-N-(3,4-DICHLOROPHENYL)AMINE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(4-CHLOROPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]-N-(3,4-DICHLOROPHENYL)AMINE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-CHLOROPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]-N-(3,4-DICHLOROPHENYL)AMINE is unique due to its specific combination of chlorophenyl and methyl groups attached to the thiazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-(4-chlorophenyl)-N-(3,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl3N2S/c1-9-15(10-2-4-11(17)5-3-10)21-16(22-9)20-12-6-7-13(18)14(19)8-12/h2-8H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDECEXVPRJTPLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC2=CC(=C(C=C2)Cl)Cl)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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